molecular formula C11H14Cl2FNO B1421170 [(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 1217818-45-5

[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No. B1421170
M. Wt: 266.14 g/mol
InChI Key: JDOAESPIZHAEGR-XQRIHRDZSA-N
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Description

“[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride” is a chemical compound with the molecular formula C11H13ClFNO•HCl and a molecular weight of 266.14 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C11H13ClFNO•HCl. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a methanol group attached to the 3rd carbon of the ring. The 4th carbon of the ring is attached to a phenyl ring, which has chlorine and fluorine substituents .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.14 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the resources I have .

Scientific Research Applications

  • Spectral Characterization in Pharmaceutical Analysis : Munigela et al. (2008) investigated the degradation impurities in paroxetine hydrochloride hemihydrate, an active pharmaceutical ingredient. They identified impurities related to "[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol" during their study, highlighting the compound's relevance in pharmaceutical quality control (Munigela et al., 2008).

  • Theoretical Chemical Analysis : Trivedi (2017) conducted a theoretical study using Density Functional Theory on compounds similar to "[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride". This study provided insights into the molecular structure and active sites of the molecule (Trivedi, 2017).

  • Synthesis and Structural Analysis : Ghelfi et al. (2003) explored the synthesis of related compounds, shedding light on potential methods for synthesizing and modifying "[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride" for various applications, including medicinal and agrochemical purposes (Ghelfi et al., 2003).

  • In Vivo Exposure of Related Compounds : Burton et al. (2012) investigated formulations to increase the in vivo exposure of a compound similar to "[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride". This study is significant for understanding the bioavailability and delivery mechanisms of such compounds (Burton et al., 2012).

  • Crystallographic and Conformational Analyses : Huang et al. (2021) conducted studies on the crystal structure and molecular properties of compounds related to "[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride". These studies offer detailed insights into the molecular conformation and potential applications in materials science and drug design (Huang et al., 2021).

Future Directions

The future directions for the use of this compound would depend on the results of research studies. Currently, it is used for research purposes . Further studies could reveal more potential applications for this compound in various fields such as medicine, materials science, and more.

properties

IUPAC Name

[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO.ClH/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15;/h1-3,7,10,14-15H,4-6H2;1H/t7-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOAESPIZHAEGR-XQRIHRDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 2
[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 3
[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 4
[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 5
[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 6
[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

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